

Spectroscopic Analysis of 3-Mercaptopicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Mercaptopicolinic acid

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Abstract

3-Mercaptopicolinic acid (3-MPA) is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize **3-Mercaptopicolinic acid**. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The guide also presents a summary of spectroscopic data in structured tables and visual diagrams to illustrate experimental workflows and the compound's mechanism of action.

Introduction

3-Mercaptopicolinic acid, also known as 3-sulfanylpicridine-2-carboxylic acid, is a small molecule of significant interest in metabolic research. Its ability to inhibit PEPCK makes it a valuable tool for studying glucose metabolism and a potential therapeutic agent.[1][2][3][4] Accurate and thorough spectroscopic analysis is crucial for confirming the identity, purity, and structural characteristics of 3-MPA in research and drug development settings. This guide outlines the standard spectroscopic techniques and expected data for the comprehensive analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, UV-Vis, and Mass Spectrometry for **3-Mercaptopicolinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on the chemical structure of **3-Mercaptopicolinic acid** and may vary slightly based on solvent and experimental conditions.

Table 1: ^1H NMR Spectroscopic Data for **3-Mercaptopicolinic Acid** (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~13.5	br s	-	COOH
~8.4	dd	4.5, 1.5	H-6
~7.8	dd	7.5, 1.5	H-4
~7.3	dd	7.5, 4.5	H-5
~5.5	s	-	SH

Table 2: ^{13}C NMR Spectroscopic Data for **3-Mercaptopicolinic Acid** (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~168	C=O
~150	C-2
~148	C-6
~138	C-4
~125	C-5
~122	C-3

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **3-Mercaptopicolinic Acid** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic acid)
2600-2550	Weak	S-H stretch
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1450	Medium	C=C and C=N stretches (Pyridine ring)
~1200	Medium	C-O stretch
~900	Medium	O-H bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for **3-Mercaptopicolinic Acid**

λ_{max} (nm)
209
251
316
431

Data obtained from commercially available **3-Mercaptopicolinic acid** hydrochloride.^[1]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **3-Mercaptopicolinic Acid**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
155	100	[M] ⁺ (Molecular Ion)
110	80	[M - COOH] ⁺
83	60	[M - COOH - HCN] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **3-Mercaptopicolinic acid**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **3-Mercaptopicolinic acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 500 MHz NMR Spectrometer.
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Acquisition:
 - Instrument: 125 MHz NMR Spectrometer.
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Chemical Shift Referencing: Reference the chemical shifts to the solvent peak of DMSO- d_6 at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Mercaptopicolinic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Mercaptopicolinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
 - Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **3-Mercaptopicolinic acid**, which correspond to electronic transitions within the molecule.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **3-Mercaptopicolinic acid** in a suitable solvent (e.g., ethanol or water).
 - Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
- Acquisition:
 - Instrument: UV-Vis Spectrophotometer.
 - Procedure:
 - Use the pure solvent as a blank to zero the instrument.
 - Record the absorbance spectrum of the sample solution from 200 to 800 nm.
 - Identify the wavelengths of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Mercaptopicolinic acid**.

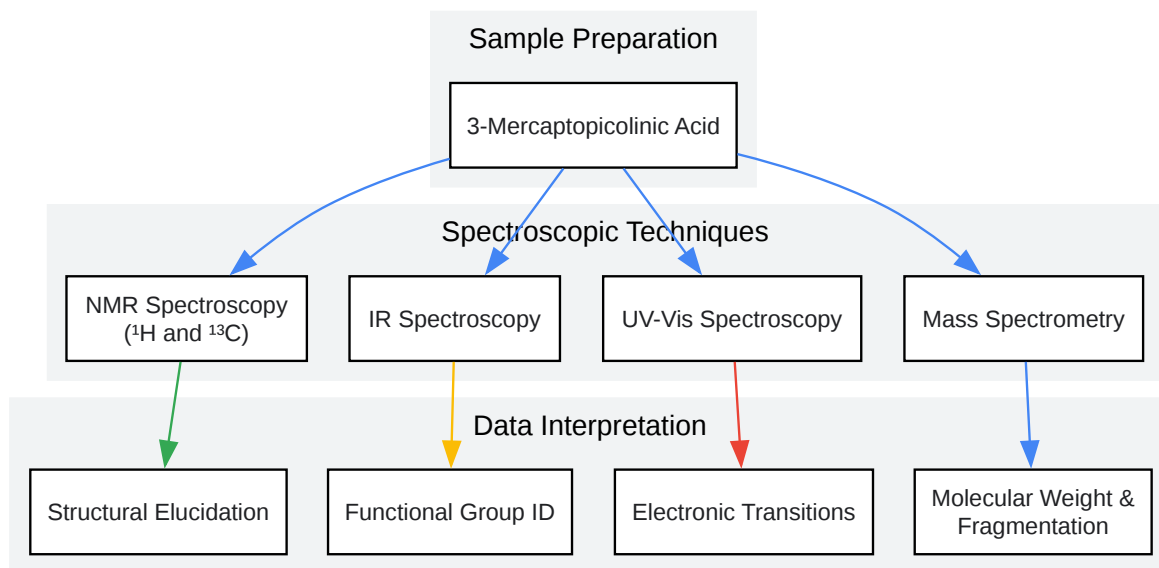
Methodology:

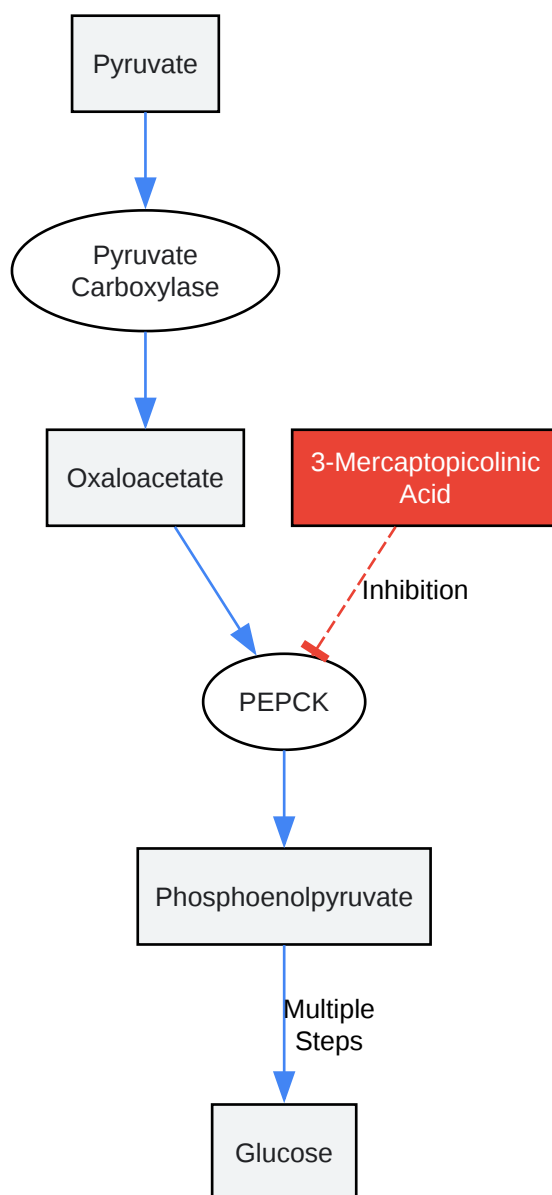
- Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a liquid chromatograph (LC) for LC-MS analysis.
- Ionization and Analysis:
 - Ionization Method: Electrospray Ionization (ESI) is a suitable method for this molecule.
 - Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer can be used.

- Detection: The detector records the abundance of each ion based on its mass-to-charge ratio (m/z), generating a mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis





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